molecular formula C9H16ClNO2 B2709505 Methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride CAS No. 2490323-06-1

Methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

Cat. No. B2709505
M. Wt: 205.68
InChI Key: PZIXRZCMZWKQHP-SLGZUKMRSA-N
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Description

“Methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride” is a complex organic compound. It likely contains a bicyclic structure based on the name, which suggests it has two fused rings .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives, has been synthesized using an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis .

Scientific Research Applications

Synthesis Techniques

  • Microwave-assisted synthesis techniques have enabled the high-yield, short-time production of complex bicyclic compounds like methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrating unexpected stereoselective substitution reactions facilitated by microwave conditions (Onogi, Higashibayashi, & Sakurai, 2012).

Asymmetric Synthesis

  • Aza-Diels-Alder reactions in aqueous solutions have been utilized for asymmetric synthesis of bicyclic amino acid derivatives, showcasing the potential for creating chiral bicyclic compounds with specific optical properties (Waldmann & Braun, 1991).

Molecular Structure Analysis

  • Studies on the conformationally restricted methionine analogue (±)-2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid have provided insights into molecular structure through X-ray analysis, offering a basis for understanding molecular interactions and reactivity (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

Transport System Studies

Peptide Incorporation

  • The stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes, leading to the synthesis of novel polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids for peptide incorporation, illustrates the versatility of bicyclic compounds in peptide synthesis (Fernandez, Pampín, González, Estévez, & Estévez, 2010).

properties

IUPAC Name

methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-6(9)7(10)3-5-9;/h6-7H,2-5,10H2,1H3;1H/t6-,7+,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXRZCMZWKQHP-SLGZUKMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1C(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@H]1[C@@H](CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

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